molecular formula C21H20N2O4S B2796881 methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate CAS No. 477326-74-2

methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate

Cat. No.: B2796881
CAS No.: 477326-74-2
M. Wt: 396.46
InChI Key: BELYIAIWSJNETA-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a carbamoyl urea linkage at the 3-position and a phenyl substituent at the 5-position of the thiophene ring.

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-16-11-9-15(10-12-16)22-21(25)23-17-13-18(14-7-5-4-6-8-14)28-19(17)20(24)26-2/h4-13H,3H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELYIAIWSJNETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues and their properties based on available evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate C19H14FNO3S 355.38 4-Fluorobenzoyl at C3, phenyl at C5 Intermediate for bioactive molecules; fluorinated groups enhance metabolic stability.
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate C27H25N3O6S 519.57 Ethoxycarbonylphenyl carbamoyl at C5, 4-methylbenzoyl at C2, methyl at C4 Potential agrochemical applications (e.g., sulfonylurea herbicides via structural analogy).
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate C13H14BrNO4S2 392.29 Bromo, cyano, ethoxycarbonylmethyl sulfanyl at C3–C5 Intermediate for thienopyrimidines; planar crystal structure enhances π-stacking interactions.
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate C20H17NO3S 351.42 4-Methylbenzamido at C3, phenyl at C5 High thermal stability; used in drug discovery for kinase inhibition studies.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzoyl substituent in increases polarity and metabolic stability compared to the ethoxy group in the target compound, which may enhance lipophilicity and membrane permeability.
  • Crystal Packing : Compounds like exhibit planar thiophene rings with hydrogen-bonding interactions (e.g., S–H···O, 2.554 Å), which stabilize crystal lattices and may correlate with improved shelf life.

Stability and Reactivity

  • Hydrolytic Stability : Ethyl ester groups (e.g., in ) are more hydrolytically labile than methyl esters, impacting bioavailability.
  • Electrophilic Reactivity: Bromo and cyano substituents (e.g., in ) enable further functionalization, whereas the carbamoyl group in the target compound may limit reactivity under physiological conditions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for methyl 3-{[(4-ethoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene-based precursors. Key steps include:

  • Cyclocondensation : Using Gewald reaction conditions (e.g., ketones, elemental sulfur, and amines under reflux) to form the thiophene core .
  • Functionalization : Introducing the 4-ethoxyphenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Esterification : Methyl ester formation under acidic or basic catalysis, monitored by TLC for completion .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., carbamoyl vs. phenyl groups) and detect rotational isomers due to restricted amide bond rotation .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns, distinguishing between structural analogs (e.g., ethyl vs. methyl esters) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene ring, critical for understanding steric effects in biological interactions .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO (>50 mg/mL for biological assays), ethanol (moderate solubility), and aqueous buffers (pH-dependent precipitation). Dynamic light scattering (DLS) assesses aggregation in PBS .
  • Stability : Degradation studies via LC-MS under accelerated conditions (40°C, 75% humidity) show <5% decomposition over 72 hours. Store at -20°C in inert atmosphere to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in enzyme inhibition assays?

  • Methodological Answer :

  • Analog Design : Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to modulate electronic effects on carbamoyl binding. Compare IC50_{50} values against kinases or proteases .
  • SAR Studies : Systematic variation of the phenyl ring (e.g., para-methoxy vs. ortho-substituted analogs) reveals steric and electronic contributions to binding. Molecular docking (AutoDock Vina) predicts interactions with catalytic pockets .
  • Validation : Competitive FP (fluorescence polarization) assays quantify displacement of known inhibitors, correlating with computational models .

Q. How do contradictory bioactivity results between in vitro and in vivo models arise, and how can they be resolved?

  • Methodological Answer :

  • Pharmacokinetic Factors : Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Poor oral bioavailability due to first-pass metabolism may explain in vivo discrepancies .
  • Off-Target Effects : Proteome-wide affinity chromatography (Chemoproteomics) identifies non-specific binding partners. Counter-screening against unrelated targets (e.g., GPCRs) refines selectivity .
  • Formulation Adjustments : Nanoencapsulation (liposomes or PLGA nanoparticles) improves plasma half-life and tissue penetration in murine models .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Catalytic Optimization : Replace stoichiometric reagents (e.g., EDC) with catalytic systems (e.g., Pd-catalyzed cross-coupling for aryl group introduction) to reduce waste .
  • Flow Chemistry : Continuous-flow reactors enhance yield in carbamoylation steps by precise temperature control and reduced reaction times .
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) improves safety profiles without compromising efficiency .

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